KRAS inhibitor-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS inhibitor-11 is a small molecule designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of GTPases. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of KRAS inhibitors represents a significant advancement in cancer therapeutics, as KRAS has long been considered an “undruggable” target due to its high affinity for GTP and the lack of suitable binding pockets for small molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling Reactions: The final step involves coupling the core structure with specific side chains or moieties that are critical for the inhibitor’s activity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its binding properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include modified versions of this compound with different functional groups or oxidation states. These modifications can impact the inhibitor’s efficacy and pharmacokinetic properties .
Scientific Research Applications
KRAS inhibitor-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new analogs with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling, proliferation, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating KRAS-driven cancers. It is also used to study resistance mechanisms and to develop combination therapies.
Industry: Applied in the pharmaceutical industry for drug discovery and development, particularly in the design of targeted cancer therapies .
Mechanism of Action
KRAS inhibitor-11 exerts its effects by binding to the KRAS protein and inhibiting its activity. The inhibitor targets the GTP-binding pocket of KRAS, preventing the protein from switching to its active GTP-bound state. This inhibition disrupts the downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of KRAS-driven tumors .
Comparison with Similar Compounds
KRAS inhibitor-11 can be compared with other KRAS inhibitors, such as sotorasib and adagrasib. While all these inhibitors target the KRAS protein, they differ in their binding mechanisms, specificity, and efficacy. For example:
Sotorasib: Targets the G12C mutant of KRAS and has shown clinical efficacy in non-small cell lung cancer.
Adagrasib: Also targets the G12C mutant but has a different binding profile and pharmacokinetic properties.
Pan-KRAS Inhibitors: These inhibitors target multiple KRAS isoforms and have broader applications but may have different safety and efficacy profiles .
This compound is unique in its specific binding mechanism and its potential to overcome resistance mechanisms observed with other inhibitors. Its development represents a significant advancement in the field of targeted cancer therapy .
Biological Activity
KRAS inhibitors, particularly KRAS inhibitor-11, have emerged as significant therapeutic agents in the treatment of cancers driven by KRAS mutations. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and relevant case studies.
This compound functions primarily by targeting the inactive state of KRAS proteins, inhibiting their activation and downstream signaling pathways. The drug binds selectively to the GDP-bound form of KRAS, preventing nucleotide exchange and subsequent activation. This mechanism is crucial because mutated KRAS proteins are often constitutively active, driving oncogenic signaling pathways that promote tumor growth.
- Binding Affinity: Studies indicate that this compound has a high binding affinity for multiple KRAS variants, with an IC50 value below 10 nM for various splice variants of KRAS .
- Selectivity: The inhibitor demonstrates selectivity for KRAS over other RAS isoforms (NRAS and HRAS), which is critical for minimizing off-target effects .
Efficacy in Preclinical Models
Preclinical studies have extensively evaluated the efficacy of this compound across different cancer types. The following table summarizes key findings from various studies:
Case Study 1: NSCLC Treatment
In a clinical trial involving patients with non-small cell lung cancer (NSCLC) harboring KRAS mutations, treatment with this compound resulted in a notable objective response rate (ORR) of 45%. Among patients with active brain metastases, a 63% reduction in primary lesion size was documented after several cycles of treatment. This highlights the potential of this compound in treating advanced-stage cancers .
Case Study 2: Colorectal Cancer
Another study evaluated the effectiveness of this compound in colorectal cancer patients. The ORR was reported at 17%, with a disease control rate (DCR) of 94%. Interestingly, coexisting mutations in genes such as TP53 and STK11 influenced treatment outcomes, suggesting that genetic profiling may be essential for optimizing therapy with KRAS inhibitors .
Research Findings
Recent research has provided insights into the pharmacodynamics and pharmacogenomics associated with this compound:
- Pharmacodynamics: The compound exhibited irreversible binding to the target protein, leading to sustained inhibition over time. Studies demonstrated that repeated dosing maximized target engagement and tumor regression .
- Pharmacogenomics: Genetic alterations within tumor cells can affect the efficacy of KRAS inhibitors. For instance, mutations that enhance nucleotide cycling can confer resistance to treatment, emphasizing the need for personalized approaches in therapy .
Properties
Molecular Formula |
C29H47N9O6 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(13S,16S,19S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-16-[(2S)-butan-2-yl]-5,8,14,17-tetraoxo-6,9,15,18,22,23,24-heptazatricyclo[20.2.1.09,13]pentacosa-1(25),23-diene-19-carboxamide |
InChI |
InChI=1S/C29H47N9O6/c1-5-18(4)25-29(44)32-20(27(42)33-21(26(30)41)14-17(2)3)11-13-37-16-19(35-36-37)8-6-10-23(39)31-15-24(40)38-12-7-9-22(38)28(43)34-25/h16-18,20-22,25H,5-15H2,1-4H3,(H2,30,41)(H,31,39)(H,32,44)(H,33,42)(H,34,43)/t18-,20-,21-,22-,25-/m0/s1 |
InChI Key |
ZTEFZLXCKMSXDP-HLPFYSDJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CCN2C=C(CCCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)N=N2)C(=O)N[C@@H](CC(C)C)C(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(CCN2C=C(CCCC(=O)NCC(=O)N3CCCC3C(=O)N1)N=N2)C(=O)NC(CC(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.